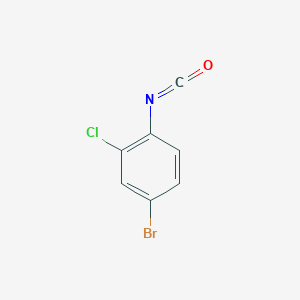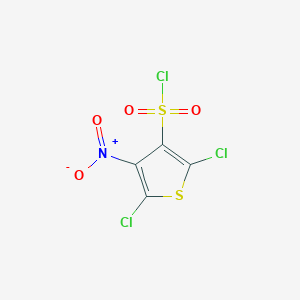
3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known as 3-((t-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid and abbreviated as Bt-CPPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a melting point of 90-92°C. Bt-CPPA is a derivative of propanoic acid and is composed of a t-butoxycarbonyl group, an amine group, and a 4-chlorophenyl group. It is used in a variety of scientific research applications, such as organic synthesis, drug design, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Asymmetric Hydrogenation and Enamine Ester Synthesis : The compound has been synthesized using asymmetric hydrogenation of enamine ester, demonstrating its utility in the preparation of specific beta-amino acid pharmacophores (Kubryk & Hansen, 2006).
Catalysis in N-tert-Butoxycarbonylation of Amines : It serves as an effective catalyst for N-tert-butoxycarbonylation of amines, a process important in peptide synthesis due to the N-Boc moiety's resistance to racemization (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Enantioselective Synthesis of Neuroexcitants : The compound is utilized in the enantioselective synthesis of neuroexcitants like ATPA, an analogue of AMPA, demonstrating its role in neurochemical research (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Synthesis of Antimicrobial Compounds : Research shows its use in synthesizing new compounds with antimicrobial activities, highlighting its potential in developing new antibacterial agents (Pund, Saboo, Sonawane, Dukale, & Magare, 2020).
Chiral Monomer Precursor Synthesis for Polyamides : The compound has been used in the synthesis of chiral monomer precursors for stereoregular polyamides, contributing to advancements in polymer chemistry (Gómez, Orgueira, & Varela, 2003).
Intermediate in Natural Product Synthesis : It's used as a key intermediate in the synthesis of natural products like Biotin, which is essential in various metabolic processes (Qin, Tang, Wang, Wang, Huang, Wang, & Huang, 2014).
Amino Acid-Derived Acetylene Monomers : The compound is also significant in the synthesis and polymerization of amino acid-derived acetylene monomers, contributing to the field of macromolecular science (Gao, Sanda, & Masuda, 2003).
Synthesis of GABA B Receptor Antagonists : Its derivatives have been synthesized as weak specific antagonists of GABA at the GABAB receptor, suggesting potential applications in neuropharmacology (Abbenante, Hughes, & Prager, 1997).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXVKCUGZBGIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370287 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid | |
CAS RN |
284493-65-8 |
Source


|
| Record name | 4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)


![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/structure/B1333502.png)